Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate
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Overview
Description
Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
The synthesis of Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate typically involves the reaction of 4-chloropyridine with methyl 3-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of biological pathways and enzyme interactions.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate can be compared with similar compounds such as:
Methyl 2-(4-chloropyridin-2-yl)oxy)propanoate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate: An ethyl ester variant with slightly different physical and chemical properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1346707-67-2 |
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Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 3-(4-chloropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(12)3-5-14-8-6-7(10)2-4-11-8/h2,4,6H,3,5H2,1H3 |
InChI Key |
ZMBODTCFEJBJJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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